molecular formula C19H22N2O5S B1196170 2-ETHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE

2-ETHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE

Cat. No.: B1196170
M. Wt: 390.5 g/mol
InChI Key: NCEJFCLKSROESK-UHFFFAOYSA-N
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Description

2-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a member of benzamides.

Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • Abnormal Products in Bischler–Napieralski Isoquinoline Synthesis : Studies have examined the reaction mechanisms involving benzamides like 2-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, highlighting products from normal and abnormal reactions in isoquinoline synthesis (Doi, Shirai, & Sato, 1997).

  • Synthesis of Gefitinib : Research on the synthesis of Gefitinib, a cancer treatment drug, involved the use of morpholinyl benzamides, showcasing the chemical processes and transformation stages (Jin, Chen, Zou, Shi, & Ren, 2005).

  • Surface Chemical Characterization of Activated Composite Membranes : This study analyzed how benzamide molecules, including those similar to 2-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, interact with other chemical components in membrane technology (Ariza et al., 2000).

Pharmacological Effects and Applications

  • Gastroprokinetic Activity : Several studies have explored the gastroprokinetic activity of benzamide derivatives, demonstrating their effects on gastric emptying and serotonin-4 receptor binding (Kalo et al., 1995), (Kato et al., 1992).

  • Inhibitory Effects on Enzymes : Research on benzamides, including structures similar to 2-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, has shown significant inhibitory potential against human carbonic anhydrase and acetylcholinesterase enzymes, indicating their potential for therapeutic use (Tuğrak et al., 2020).

  • Anticancer Activities : Compounds containing benzamide structures have been evaluated for anticancer activity, showing promise in inhibiting the growth of various cancer cell lines (Ravinaik et al., 2021).

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

2-ethoxy-N-(4-morpholin-4-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C19H22N2O5S/c1-2-26-18-6-4-3-5-17(18)19(22)20-15-7-9-16(10-8-15)27(23,24)21-11-13-25-14-12-21/h3-10H,2,11-14H2,1H3,(H,20,22)

InChI Key

NCEJFCLKSROESK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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